molecular formula C18H16Cl2N2O2 B4996951 1-(2-chlorobenzoyl)-5-(4-chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol

1-(2-chlorobenzoyl)-5-(4-chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4996951
M. Wt: 363.2 g/mol
InChI Key: ZYINUXNIROJVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzoyl)-5-(4-chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol is a synthetic compound that has gained significant attention in scientific research due to its potential biological activities. This compound is also known as Clotrimazole and is widely used as an antifungal agent. However,

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-5-(4-chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition leads to an increase in the concentration of drugs in the body, which can enhance their therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of various fungi and bacteria. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-chlorobenzoyl)-5-(4-chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its ability to inhibit the activity of cytochrome P450 enzymes, which can enhance the therapeutic effects of other drugs. However, one limitation of using this compound is its potential toxicity, which needs to be carefully monitored.

Future Directions

There are several future directions for the scientific research application of 1-(2-chlorobenzoyl)-5-(4-chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol. One direction is to investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising biological activities in scientific research. Its potential use in the treatment of various diseases and its ability to enhance the therapeutic effects of other drugs make it an important compound for further investigation. However, its potential toxicity needs to be carefully monitored in lab experiments.

Synthesis Methods

The synthesis of 1-(2-chlorobenzoyl)-5-(4-chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 2-chlorobenzoyl chloride with 4-chloroaniline in the presence of a base. The resulting product is then treated with ethyl acetoacetate and hydrazine hydrate to obtain the final product.

Scientific Research Applications

1-(2-chlorobenzoyl)-5-(4-chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential biological activities. It has been found to exhibit antifungal, antibacterial, and anticancer activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(2-chlorophenyl)-[5-(4-chlorophenyl)-3-ethyl-5-hydroxy-4H-pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2/c1-2-14-11-18(24,12-7-9-13(19)10-8-12)22(21-14)17(23)15-5-3-4-6-16(15)20/h3-10,24H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYINUXNIROJVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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